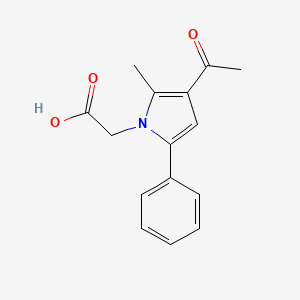
(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid: is a complex organic compound characterized by its pyrrole ring structure, which is substituted with an acetyl group, a methyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid typically involves the following steps:
Paal-Knorr Pyrrole Synthesis: : This method involves the cyclization of 1,4-diketones with primary amines[_{{{CITATION{{{1{2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl ... - MDPI](https://www.mdpi.com/1422-8599/2018/3/1002). In this case, the diketone precursor would be reacted with an appropriate amine under acidic conditions to form the pyrrole ring[{{{CITATION{{{_1{2-2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl ... - MDPI.
Subsequent Functionalization: : The pyrrole ring is then functionalized with an acetyl group and a methyl group through acylation and methylation reactions, respectively.
Phenyl Group Introduction: : The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Lewis acids like aluminum chloride (AlCl₃) are used for electrophilic substitution, while nucleophilic substitution may involve strong bases like sodium hydride (NaH).
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Reduced pyrroles or alcohols.
Substitution: : Substituted pyrroles with various functional groups.
科学的研究の応用
(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used in biological studies to understand the interaction of pyrrole derivatives with biological systems.
Industry: : Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which (3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
類似化合物との比較
(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid: can be compared with other pyrrole derivatives, such as 2-methyl-5-phenyl-1H-pyrrole and 3-acetyl-1H-pyrrole . Its uniqueness lies in the specific combination of substituents on the pyrrole ring, which can influence its reactivity and biological activity.
List of Similar Compounds
2-methyl-5-phenyl-1H-pyrrole
3-acetyl-1H-pyrrole
2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole
3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-one
特性
IUPAC Name |
2-(3-acetyl-2-methyl-5-phenylpyrrol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-13(11(2)17)8-14(16(10)9-15(18)19)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLWJYNJIAWGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CC(=O)O)C2=CC=CC=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B2786627.png)
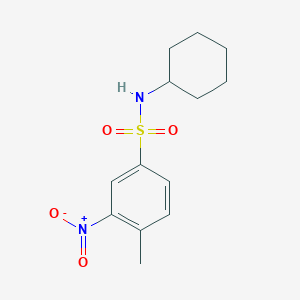
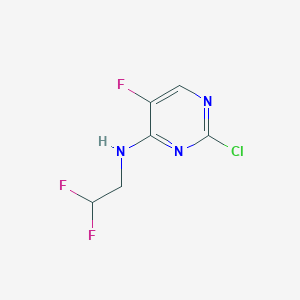
![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2786631.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2786632.png)
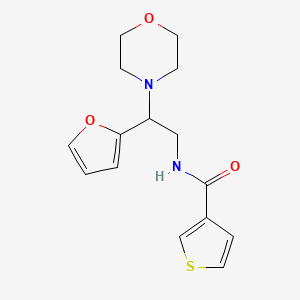
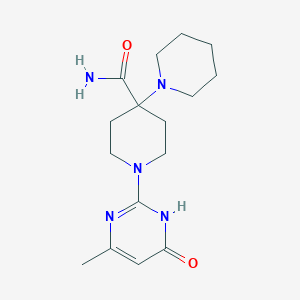
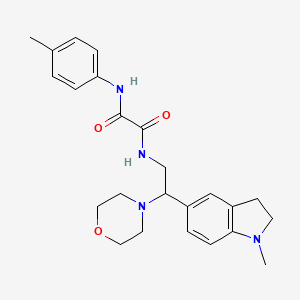
![3-(2,5-dimethylbenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786641.png)
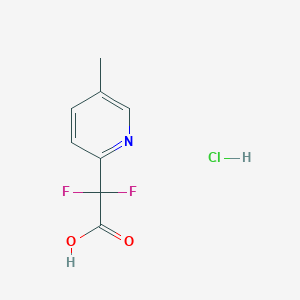
![1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B2786646.png)
![4-chloro-N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2786647.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B2786648.png)
![N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl](/img/structure/B2786649.png)
